molecular formula C9H4F2O3 B2611990 4,5-Difluorobenzofuran-7-carboxylic acid CAS No. 1935101-74-8

4,5-Difluorobenzofuran-7-carboxylic acid

Cat. No.: B2611990
CAS No.: 1935101-74-8
M. Wt: 198.125
InChI Key: KCMHRKBZNKAAAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Difluorobenzofuran-7-carboxylic acid is a heterocyclic compound with the molecular formula C9H4F2O3 and a molecular weight of 198.13 g/mol. It is a useful research chemical, often employed as a building block in the synthesis of more complex molecules.

Scientific Research Applications

4,5-Difluorobenzofuran-7-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is employed in the synthesis of specialty chemicals and materials.

Safety and Hazards

The compound has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Difluorobenzofuran-7-carboxylic acid typically involves the fluorination of benzofuran derivatives. One common method includes the reaction of benzofuran with fluorinating agents under controlled conditions to introduce fluorine atoms at the 4 and 5 positions . The carboxylic acid group is then introduced through carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

4,5-Difluorobenzofuran-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups in place of the fluorine atoms .

Mechanism of Action

The mechanism of action of 4,5-Difluorobenzofuran-7-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorobenzofuran-7-carboxylic acid
  • 5-Fluorobenzofuran-7-carboxylic acid
  • 4,5-Dichlorobenzofuran-7-carboxylic acid

Uniqueness

4,5-Difluorobenzofuran-7-carboxylic acid is unique due to the presence of two fluorine atoms at the 4 and 5 positions, which significantly influence its chemical properties and reactivity. This dual fluorination enhances its stability and makes it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

4,5-difluoro-1-benzofuran-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F2O3/c10-6-3-5(9(12)13)8-4(7(6)11)1-2-14-8/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCMHRKBZNKAAAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C1C(=C(C=C2C(=O)O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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